N-(4-Chloro-2-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine
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Overview
Description
N-(4-Chloro-2-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is a synthetic organic compound that features a benzylamine structure with chloro and fluoro substituents on the benzene ring and a tetrahydropyran moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-chloro-2-fluorobenzyl chloride, undergoes nucleophilic substitution with ammonia or an amine to form the benzylamine intermediate.
Introduction of the Tetrahydropyran Moiety: The benzylamine intermediate is then reacted with a tetrahydropyran derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Explored for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzene ring may enhance its binding affinity and specificity. The tetrahydropyran moiety can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine
- N-(2-Fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine
- N-(4-Chloro-2-fluorobenzyl)-1-(piperidin-4-yl)methanamine
Uniqueness
N-(4-Chloro-2-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The tetrahydropyran moiety also distinguishes it from other similar compounds, potentially affecting its pharmacokinetic properties.
Properties
IUPAC Name |
N-[(4-chloro-2-fluorophenyl)methyl]-1-(oxan-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c14-12-2-1-11(13(15)7-12)9-16-8-10-3-5-17-6-4-10/h1-2,7,10,16H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQXURJIKPTMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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